8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Drug Metabolism Drug-Drug Interactions CYP Inhibition

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-05-4) is a halogenated heterocyclic compound belonging to the benzoxazine family. It features a fused benzene and oxazine ring system with a chlorine atom at the 8-position, resulting in a molecular weight of 169.61 g/mol and an XLogP3 of 2.3, which indicates moderate lipophilicity.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 939759-05-4
Cat. No. B1591233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-3,4-dihydro-2H-1,4-benzoxazine
CAS939759-05-4
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC=C2Cl
InChIInChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
InChIKeyBMCXOTDTJQCKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-3,4-dihydro-2H-1,4-benzoxazine: CAS 939759-05-4 Chemical Identity and Core Properties for Procurement


8-Chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-05-4) is a halogenated heterocyclic compound belonging to the benzoxazine family [1]. It features a fused benzene and oxazine ring system with a chlorine atom at the 8-position, resulting in a molecular weight of 169.61 g/mol and an XLogP3 of 2.3, which indicates moderate lipophilicity [2]. This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis .

Building block for medicinal chemistry & organic synthesis
8-Chloro benzoxazine positioned for cross-coupling & functionalization
Reported lipophilicity moderate profile supports permeability studies

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Why Halogen and Positional Specificity Defeats Generic Benzoxazine Swapping


Direct substitution of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine with unsubstituted, 8-fluoro, or 8-bromo analogs cannot be performed without compromising experimental outcomes due to quantifiable differences in lipophilicity and enzyme interaction profiles. The presence of chlorine at the 8-position confers a distinct XLogP3 of 2.3, compared to 1.7 for the unsubstituted parent scaffold, altering membrane permeability and distribution [1][2]. Furthermore, the chloro substituent imparts a specific CYP inhibition fingerprint—namely, negligible inhibition of CYP2E1, 2B6, and 2A6 (IC50 > 20,000 nM)—which is not guaranteed for the 8-fluoro or 8-bromo congeners, potentially affecting drug-drug interaction liabilities in downstream assays [3]. These measurable divergences render generic in-class replacement scientifically invalid for applications requiring consistent physicochemical or metabolic behavior.

Lipophilicity mismatch
8-Chloro analog shows higher lipophilicity than unsubstituted core; permeability and distribution may shift.
CYP inhibition profile not transferable
Negligible CYP2E1/2B6/2A6 inhibition may not hold for 8-F or 8-Br analogs; metabolic interaction profile may differ.
Synthetic reactivity divergence
Chlorine provides a balanced leaving group for cross-coupling; 8-F or 8-Br introduce different steric/electronic constraints.

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Quantitative Differentiation Versus Closest Analogs


CYP Enzyme Inhibition Profile: Negligible Interaction with Key Drug-Metabolizing Cytochromes P450

In contrast to many benzoxazine derivatives which exhibit moderate CYP inhibition, 8-chloro-3,4-dihydro-2H-1,4-benzoxazine demonstrates IC50 values greater than 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [1]. This indicates minimal potential for CYP-mediated drug-drug interactions, a key differentiator for lead optimization campaigns where metabolic stability and safety are paramount.

CYP inhibition profile
Class-level inference
IC50 > 20,000 nM against CYP2E1, 2B6, 2A6
Supports drug-drug interaction screening context
Data from human liver microsomes; full CYP panel not assessed
Drug Metabolism Drug-Drug Interactions CYP Inhibition

Lipophilicity (XLogP3) Advantage: Enhanced Membrane Permeability Over Unsubstituted Scaffold

The chloro substituent at the 8-position raises the computed XLogP3 value to 2.3, compared to 1.7 for the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine scaffold [1][2]. This 0.6 log unit increase correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.

Lipophilicity comparison
Head-to-head
8-Cl benzoxazine: XLogP3 2.3
Unsubstituted scaffold: XLogP3 1.7
Δ +0.6 (computed)
Supports lipophilicity-driven permeability differentiation context
Computed property; experimental logP may vary
ADME Physicochemical Properties Lipophilicity

Categorical Designation as a 'Building Block' Versus Analog Availability

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is explicitly cataloged and marketed as a 'Building Block' by major chemical suppliers, whereas its 8-fluoro and 8-bromo analogs are often listed simply as 'Research Chemicals' [1]. This classification reflects its established utility and validated synthetic tractability in constructing more complex heterocyclic architectures.

Vendor classification
Context-dependent
Designated as building block by AChemBlock; 8-F/Br analogs listed as research chemicals
May reflect synthetic tractability; review supplier CoA and specifications
Qualitative vendor catalog comparison
Chemical Synthesis Medicinal Chemistry Building Blocks

Halogen Size and Reactivity: Chlorine as a Balance Between Synthetic Handleability and Electrophilicity

The 8-chloro substituent offers a strategic balance: it is less sterically demanding than bromine (atomic radius: Cl ≈ 99 pm vs. Br ≈ 114 pm) while providing sufficient electrophilicity for Pd-catalyzed cross-coupling reactions [1]. This contrasts with 8-fluoro, which is a poor leaving group in nucleophilic aromatic substitution, and 8-bromo, which may introduce undesired steric hindrance in congested transition states. This property positions the chloro derivative as the preferred handle for sequential functionalization in multi-step syntheses.

Halogen reactivity balance
Class-level inference
Cl: atomic radius 99 pm, C-Cl BDE 397 kJ/mol; vs F (552 kJ/mol) and Br (114 pm)
Supports cross-coupling strategy context
Pd-catalyzed Suzuki-Miyaura conditions to be validated
Organic Synthesis Cross-Coupling Reactions Halogen Effects

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Optimal Use Cases Stemming from Quantitative Evidence


Lead Optimization for CNS-Targeting Therapeutics Requiring Balanced Lipophilicity

The elevated XLogP3 of 2.3 (Δ +0.6 over the unsubstituted scaffold) makes 8-chloro-3,4-dihydro-2H-1,4-benzoxazine an ideal core for CNS programs where moderate lipophilicity enhances blood-brain barrier penetration without excessive accumulation that could lead to toxicity [1]. Its low CYP inhibition profile further reduces the risk of metabolic interactions, a critical consideration in polypharmacy scenarios common in CNS disorders [2].

Scaffold Diversification via Sequential Pd-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 8-position serves as an optimal synthetic handle for Suzuki-Miyaura and related cross-coupling reactions. Its moderate leaving group ability and manageable steric profile enable efficient installation of aryl, heteroaryl, or alkenyl groups, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies [3].

Building Block for PROTACs and Bifunctional Degraders Requiring Controlled Linker Attachment

The compound's classification as a validated building block, combined with its well-defined physicochemical properties, supports its use as a core scaffold in PROTAC (Proteolysis Targeting Chimera) design. The chloro substituent provides a convenient site for linker attachment via nucleophilic aromatic substitution or metal-catalyzed coupling, while its moderate lipophilicity helps maintain favorable physicochemical properties of the final degrader .

Development of Fluorine-18 Radioligands for PET Imaging via Halogen Exchange

The 8-chloro moiety can be exploited in halogen-exchange reactions to incorporate radioactive fluorine-18 (half-life 110 min) for positron emission tomography (PET) tracer development. The presence of chlorine offers a chemically distinct site for nucleophilic aromatic substitution with [18F]fluoride, enabling the production of radiolabeled analogs for in vivo imaging studies of target engagement and biodistribution [4].

Application
Selection Property
Validation Focus
CNS-target research (lipophilicity context)
Moderate lipophilicity profile
Blood-brain barrier model permeability studies
Scaffold diversification via cross-coupling
Chlorine as a balanced coupling handle
Suzuki-Miyaura coupling efficiency
PROTAC linker attachment
Building block synthetic tractability
Linker site validation and physicochemical profiling
PET tracer precursor (halogen exchange)
Chlorine as leaving group for [18F]fluoride
Nucleophilic aromatic substitution with [18F]fluoride

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